Kynurenine sulfate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

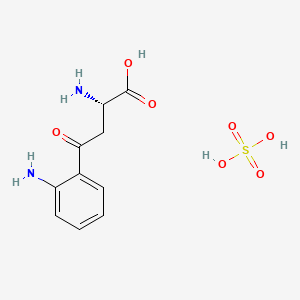

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRWMOLNJZCEW-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16055-80-4 |

Source

|

| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYNURENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Role of Kynurenine and its Sulfate Derivative in Tryptophan Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophan, an essential amino acid, is predominantly metabolized through the kynurenine pathway (KP), a complex cascade that accounts for approximately 95% of its degradation.[1][2][3] This pathway generates a host of bioactive metabolites, collectively known as kynurenines, which are critically involved in regulating immune responses, neuronal function, and inflammatory processes.[4][5] Dysregulation of the KP has been implicated in a wide array of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[6][7] While metabolites such as kynurenine, kynurenic acid, and quinolinic acid have been extensively studied, the role of modified derivatives like kynurenine sulfate is less characterized but of growing interest. This technical guide provides an in-depth exploration of the kynurenine pathway, with a specific focus on the formation, function, and analysis of kynurenine and its sulfated form. It includes a summary of quantitative data, detailed experimental protocols for metabolite analysis, and visualizations of key metabolic and experimental workflows to serve as a comprehensive resource for professionals in the field.

The Kynurenine Pathway of Tryptophan Metabolism

Over 90% of dietary tryptophan is catabolized via the kynurenine pathway, initiated by the enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO1 and IDO2) in extrahepatic tissues.[3][4][8] These enzymes convert L-tryptophan to N'-formylkynurenine, which is rapidly hydrolyzed to L-kynurenine (KYN), the first stable intermediate of the pathway.[8]

L-kynurenine stands at a critical metabolic branch point and can be processed by three different enzymes:

-

Kynurenine aminotransferases (KATs) convert KYN to kynurenic acid (KYNA), a neuroprotective agent known to antagonize glutamate receptors.[8]

-

Kynurenine 3-monooxygenase (KMO) hydroxylates KYN to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid (QUIN).[6][9]

-

Kynureninase (KYNU) cleaves KYN directly to anthranilic acid (AA).[4][10]

The balance between these branches is crucial for maintaining physiological homeostasis, as downstream metabolites possess either neuroprotective or neurotoxic properties.[4]

Formation of this compound

While not a primary endogenous metabolite, kynurenine can undergo sulfation, a Phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes.[11][12][13] This process involves the transfer of a sulfo group to the kynurenine molecule. The resulting this compound is more water-soluble, which typically facilitates its excretion. Although the specific SULT isoform responsible for kynurenine sulfation is not well-defined, SULT1A1 is a major xenobiotic-metabolizing enzyme with broad substrate specificity.[11] Studies have shown that exogenous administration of this compound to mice can exert neuroprotective effects in models of cerebral ischemia.[4] Furthermore, its use as a stable isotope-labeled internal standard (e.g., ²H₆-kynurenine sulfate) is common in mass spectrometry-based analytical methods for its superior stability and ionization efficiency.[14]

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Quantitative Data on Kynurenine Pathway Metabolites

The concentrations of kynurenine pathway metabolites in biological fluids are crucial indicators of pathway activity and are often altered in disease states.[7] A systematic review and meta-analysis of 120 studies provided normative data for tryptophan and kynurenine in healthy individuals.[15] While specific normative data for endogenous this compound is not available due to its low physiological concentration or transient nature, the levels of its precursor, L-kynurenine, are well-documented.

Table 1: Normative Concentrations of Tryptophan and L-Kynurenine in Human Serum and Plasma

| Metabolite | Sample Matrix | Mean Concentration (μM) | Standard Deviation (μM) | Data Source |

|---|---|---|---|---|

| Tryptophan | Serum | 60.52 | 15.38 | [15] |

| Tryptophan | Plasma | 51.45 | 10.47 | [15] |

| L-Kynurenine | Serum | 1.96 | 0.51 | [15] |

| L-Kynurenine | Plasma | 1.82 | 0.54 |[15] |

Physical activity has been shown to influence KP metabolism. One study investigating the effects of a single bout of sprint interval exercise (SIE) found age-dependent changes in plasma kynurenine concentrations.

Table 2: L-Kynurenine Plasma Concentration Changes After Sprint Interval Exercise (SIE)

| Age Group | Baseline (Mean) | 1 Hour Post-SIE (Mean) | 24 Hours Post-SIE (Mean) | Key Finding | Data Source |

|---|---|---|---|---|---|

| Young Adults (24 yrs) | No significant change | No significant change | No significant change | No significant change observed. | [16][17] |

| Older Adults (64 yrs) | Baseline | Increased (P = 0.03) | Return to baseline | Significant increase 1 hour post-exercise. |[16][17] |

Experimental Protocols for Metabolite Quantification

Accurate quantification of kynurenine pathway metabolites is essential for research and clinical applications.[18] The gold standard for this analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2][19][20]

Protocol: Quantification of Kynurenine Pathway Metabolites by UHPLC-MS/MS

This protocol is a synthesized methodology based on validated methods for the simultaneous analysis of tryptophan and its metabolites in human plasma or serum.[16][20][21]

1. Sample Preparation (Protein Precipitation):

-

Thaw plasma/serum samples on ice.

-

To 50 µL of sample, add 100 µL of ice-cold precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile) containing a suite of stable isotope-labeled internal standards (including ²H₅-tryptophan and ²H₆-kynurenine sulfate).

-

Vortex vigorously for 1 minute.

-

Incubate at 4°C for 20 minutes to allow for complete protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 50 µL of mobile phase A (see below).

2. Chromatographic Separation:

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 100 x 2.1 mm, 3 µm) is commonly used.[20]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

0-1 min: 2% B

-

1-7 min: Ramp to 80% B

-

7-8 min: Hold at 80% B

-

8.1-10 min: Return to 2% B and equilibrate.

-

3. Mass Spectrometric Detection:

-

System: Triple quadrupole tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Key Parameters:

-

Ion Source Voltage: 5000 V

-

Gas Temperature: 350-400°C

-

Curtain Gas: 20-40 psi

-

-

MRM Transitions (Q1/Q3): Specific precursor-to-product ion transitions must be optimized for each analyte and its corresponding internal standard. Example transitions include:

4. Data Analysis:

-

Quantify analyte concentrations by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard and comparing this ratio to a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).

Caption: Workflow for quantifying kynurenines via LC-MS/MS.

Conclusion

The kynurenine pathway is a central route of tryptophan metabolism with profound implications for human health and disease. L-kynurenine serves as a key hub in this pathway, directing metabolic flow towards either neuroprotective or neurotoxic compounds. While the sulfated derivative, this compound, is not considered a major endogenous metabolite, its utility in research is significant. It serves as a valuable neuroprotective agent in preclinical studies and is an indispensable tool as an internal standard for achieving accurate quantification in complex biological matrices. The methodologies and data presented in this guide offer a robust framework for professionals seeking to investigate the kynurenine pathway. Future research should aim to further elucidate the potential for endogenous sulfation of kynurenine and determine if this lesser-known modification plays a role in the intricate regulation of tryptophan metabolism.

References

- 1. The kynurenine pathway of tryptophan metabolism: a neglected therapeutic target of COVID-19 pathophysiology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kynurenine pathway of tryptophan degradation as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kynurenine - Wikipedia [en.wikipedia.org]

- 7. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Role of Kynurenine and Its Derivatives in the Neuroimmune System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure, Mechanism, and Substrate Specificity of Kynureninase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of topical minoxidil treatment on follicular sulfotransferase enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scalp Sulfotransferase Activity and Minoxidil Response - Strut Blog [struthealth.com]

- 14. Kynurenine Pathway Activation in Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Normative Data on Serum and Plasma Tryptophan and Kynurenine Concentrations from 8089 Individuals Across 120 Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Kynurenine Sulfate: A Technical Guide to its Synthesis and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Kynurenine is a pivotal metabolite in the tryptophan degradation pathway, known as the kynurenine pathway. This pathway is implicated in a wide array of physiological and pathological processes, including immune regulation, neurotransmission, and inflammation. Kynurenine and its derivatives are of significant interest to the scientific community, particularly in the context of neurodegenerative diseases, cancer, and psychiatric disorders. Kynurenine sulfate, a salt of kynurenine, is a commercially available and frequently utilized form of this metabolite in research settings. This technical guide provides a comprehensive overview of the biosynthesis of kynurenine and the chemical synthesis of this compound. It includes detailed experimental protocols for the analysis of key components of the kynurenine pathway and presents quantitative data to support researchers in this field.

Kynurenine Biosynthesis Pathway

The biosynthesis of kynurenine is the initial and rate-limiting step of the kynurenine pathway, which metabolizes approximately 95% of the essential amino acid L-tryptophan not used for protein synthesis. The conversion of L-tryptophan to N-formylkynurenine is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO).

-

Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver, TDO is a heme-containing enzyme that plays a crucial role in regulating systemic tryptophan levels.

-

Indoleamine 2,3-dioxygenase (IDO): This enzyme is more widely distributed throughout the body and is induced by pro-inflammatory cytokines, such as interferon-gamma (IFN-γ). IDO is a key player in immune tolerance.

Following its formation, N-formylkynurenine is rapidly hydrolyzed by kynurenine formamidase (or arylformamidase) to yield L-kynurenine.

This compound: Formation and Properties

While L-kynurenine is the direct product of tryptophan metabolism, this compound is a salt form that is readily available for research purposes. There is no direct evidence for a dedicated biosynthetic pathway for this compound within the body. It is understood to be the product of a chemical reaction where L-kynurenine is treated with sulfuric acid.

Chemical Properties of L-Kynurenine Sulfate:

| Property | Value |

| Chemical Formula | C₁₀H₁₂N₂O₃·H₂SO₄ |

| Molecular Weight | 306.29 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 196 °C |

| Storage | Store at < -15°C, keep container well closed and dry |

Chemical Synthesis of L-Kynurenine Sulfate

General Protocol:

-

Dissolution: L-kynurenine is dissolved in a suitable solvent, such as water or an aqueous alcohol mixture.

-

Acidification: A stoichiometric amount of sulfuric acid (H₂SO₄) is slowly added to the L-kynurenine solution with stirring. The reaction is typically performed at room temperature.

-

Precipitation and Isolation: The L-kynurenine sulfate salt, being less soluble in the reaction mixture, will precipitate out of the solution. The precipitate is then collected by filtration.

-

Washing and Drying: The collected solid is washed with a cold solvent to remove any unreacted starting materials and then dried under vacuum to yield the final product.

Experimental Protocols

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of tryptophan, kynurenine, and other key metabolites in biological samples such as plasma, cerebrospinal fluid (CSF), and brain tissue homogenates.

Materials:

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 analytical column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Internal standards (e.g., deuterated analogs of the analytes)

-

Sample preparation reagents (e.g., trichloroacetic acid for protein precipitation)

Sample Preparation (Plasma/Serum):

-

Thaw samples on ice.

-

To 50 µL of sample, add 50 µL of internal standard solution.

-

Add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.

Tryptophan 2,3-Dioxygenase (TDO) Activity Assay

This assay measures the activity of TDO by quantifying the production of N-formylkynurenine and kynurenine from L-tryptophan.

Materials:

-

Liver tissue homogenate or purified TDO enzyme

-

Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5

-

Substrate: L-tryptophan

-

HPLC system with UV detection

Protocol:

-

Prepare liver tissue homogenate in ice-cold assay buffer.

-

Pre-incubate the homogenate at 37°C for 5 minutes.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 2 mM.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant by HPLC with UV detection at 321 nm to quantify N-formylkynurenine and kynurenine.

Kynurenine 3-Monooxygenase (KMO) Activity Assay

This assay determines the activity of KMO by measuring the conversion of L-kynurenine to 3-hydroxykynurenine.

Materials:

-

Mitochondrial fraction from tissue homogenate or purified KMO enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl

-

Substrates: L-kynurenine and NADPH

-

LC-MS/MS system

Protocol:

-

Isolate the mitochondrial fraction from the tissue of interest.

-

Pre-incubate the mitochondrial preparation in the assay buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding L-kynurenine and NADPH to final concentrations of 100 µM and 200 µM, respectively.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated 3-hydroxykynurenine).

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the 3-hydroxykynurenine produced.

Quantitative Data

The following tables summarize key quantitative data related to the kynurenine pathway.

Table 1: Michaelis-Menten Constants (Km) for Key Kynurenine Pathway Enzymes

| Enzyme | Substrate | Km (µM) | Organism/Tissue |

| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | 20-50 | Rat Liver |

| Indoleamine 2,3-dioxygenase (IDO1) | L-Tryptophan | 10-20 | Human Recombinant |

| Kynurenine 3-Monooxygenase (KMO) | L-Kynurenine | 15-30 | Rat Liver Mitochondria |

| Kynurenine Aminotransferase I (KAT I) | L-Kynurenine | ~740 | Rat Brain |

| Kynurenine Aminotransferase II (KAT II) | L-Kynurenine | ~10 | Rat Brain |

Table 2: Representative Concentrations of Kynurenine Pathway Metabolites in Human Biological Fluids

| Metabolite | Plasma/Serum (µM) | Cerebrospinal Fluid (nM) |

| Tryptophan | 50 - 100 | 200 - 800 |

| Kynurenine | 1 - 3 | 20 - 50 |

| Kynurenic Acid | 0.02 - 0.05 | 1 - 5 |

| 3-Hydroxykynurenine | 0.02 - 0.06 | 1 - 4 |

| Anthranilic Acid | 0.1 - 0.5 | 5 - 20 |

| Quinolinic Acid | 0.2 - 0.8 | 20 - 100 |

Note: These values are approximate and can vary significantly based on age, sex, health status, and analytical methodology.

Conclusion

This technical guide has provided a detailed overview of the biosynthesis of kynurenine and the chemical synthesis of its sulfate salt. The provided experimental protocols and quantitative data serve as a valuable resource for researchers investigating the multifaceted roles of the kynurenine pathway in health and disease. A thorough understanding of the synthesis and analysis of kynurenine and its metabolites is crucial for the development of novel therapeutic strategies targeting this important metabolic pathway.

L-Kynurenine Sulfate as a Precursor to Kynurenic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-kynurenine sulfate's role as a precursor in the biosynthesis of kynurenic acid (KYNA). It details the enzymatic conversion process, presents quantitative data on enzyme kinetics, and offers detailed experimental protocols for in vitro analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neurobiology, pharmacology, and drug development who are investigating the kynurenine pathway and its implications in health and disease.

Introduction

The kynurenine pathway is the primary metabolic route for tryptophan degradation in mammals, accounting for over 95% of its catabolism.[1] This pathway generates several neuroactive compounds, with kynurenic acid (KYNA) being of particular interest due to its neuroprotective properties.[2] KYNA is an antagonist of ionotropic glutamate receptors and the α7 nicotinic acetylcholine receptor, playing a crucial role in modulating glutamatergic and cholinergic neurotransmission.[3][4] Its synthesis from L-kynurenine is a critical step in the pathway, catalyzed by a family of enzymes known as kynurenine aminotransferases (KATs).[4][5]

L-kynurenine sulfate is the sulfate salt of L-kynurenine. While L-kynurenine itself has limited solubility in aqueous solutions, the sulfate salt offers enhanced solubility, making it a preferred precursor for in vitro and in vivo experimental studies.[6] This guide will focus on the utilization of L-kynurenine sulfate for the synthesis of KYNA, providing the necessary technical details for researchers to conduct their own investigations.

The Kynurenine Pathway: L-Kynurenine to Kynurenic Acid

The conversion of L-kynurenine to kynurenic acid is a transamination reaction catalyzed by kynurenine aminotransferases (KATs).[4][5] In this reaction, the amino group of L-kynurenine is transferred to an α-keto acid, resulting in the formation of an unstable intermediate that spontaneously cyclizes to form the stable KYNA molecule.[5] Humans express four isoforms of this enzyme: KAT I, KAT II, KAT III, and KAT IV.[3][7]

Quantitative Data

The efficiency of KYNA production is dependent on the specific KAT isoform and the experimental conditions. The following tables summarize the kinetic parameters for human kynurenine aminotransferases.

Table 1: Kinetic Parameters of Human Kynurenine Aminotransferases (KATs) for L-Kynurenine

| Enzyme | Km for L-Kynurenine (µM) | Optimal pH | Reference(s) |

| KAT I | 22 (at pH 10.0), 515 (at pH 7.4) | 9.5 - 10.0 | [8] |

| KAT II | High Km (less efficient than for aminoadipate) | ~7.4 | [8][9] |

| KAT III | Not explicitly found for human enzyme | ~9.0 | [10] |

| KAT IV | Not explicitly found for human enzyme | ~8.0 | [5] |

Note: Kinetic parameters can vary depending on the experimental conditions, including the specific α-keto acid co-substrate used.

Table 2: Substrate Specificity of Human Kynurenine Aminotransferases (KATs)

| Enzyme | Primary Substrates | Inhibitors | Reference(s) |

| KAT I | Glutamine, Phenylalanine, Leucine, Kynurenine, Tryptophan, Methionine, Tyrosine, Histidine, Cysteine | Glutamine, Tryptophan, Phenylalanine | [5][8] |

| KAT II | Aminoadipate, Kynurenine, Methionine, Glutamate | Not significantly inhibited by other amino acids | [5][9] |

| KAT III | Similar to KAT I | Not explicitly found | [10] |

| KAT IV | Aspartate, Glutamate | Not explicitly found | [5] |

Experimental Protocols

Preparation of L-Kynurenine Sulfate Solution

Due to its higher solubility, L-kynurenine sulfate is often used to prepare stock solutions for in vitro assays.

-

Reagents and Materials:

-

L-Kynurenine sulfate salt (CAS: 16055-80-4)

-

0.5 M Hydrochloric acid (HCl) or appropriate buffer (e.g., Phosphate-Buffered Saline - PBS)

-

pH meter

-

Sterile, nuclease-free water

-

-

Procedure:

-

Weigh the desired amount of L-kynurenine sulfate.

-

Dissolve the L-kynurenine sulfate in a small volume of 0.5 M HCl to ensure complete dissolution.[6]

-

Alternatively, for direct use in buffered solutions, dissolve in the chosen assay buffer (e.g., PBS). Sonication may aid dissolution.[11]

-

Adjust the pH of the solution to the desired value for the experiment using NaOH or HCl.

-

Bring the solution to the final desired volume with sterile water or buffer.

-

Sterile-filter the solution through a 0.22 µm filter for cell-based assays.

-

In Vitro Kynurenic Acid Synthesis Assay

This protocol describes a general method for measuring the enzymatic conversion of L-kynurenine to KYNA using tissue homogenates or purified enzymes.

-

Reagents and Materials:

-

L-Kynurenine sulfate solution (prepared as in 4.1)

-

Kynurenine Aminotransferase (purified or in tissue homogenate)

-

Assay Buffer (e.g., 150 mM Tris-acetate, pH adjusted for the specific KAT isoform)

-

α-keto acid co-substrate (e.g., 1 mM pyruvate or α-ketoglutarate)

-

Pyridoxal-5'-phosphate (PLP) solution (e.g., 80 µM)

-

Trichloroacetic acid (TCA) solution (e.g., 50% w/v) for reaction termination

-

0.1 M HCl

-

Microcentrifuge tubes

-

Incubator or water bath at 37°C

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector

-

-

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, α-keto acid, and PLP.

-

Add the enzyme source (purified KAT or tissue homogenate).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the L-kynurenine solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).

-

Terminate the reaction by adding a small volume of concentrated TCA (e.g., 20 µL of 50% TCA).

-

Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes to precipitate proteins.

-

Carefully collect the supernatant for KYNA analysis by HPLC.

-

HPLC Analysis of Kynurenic Acid

This is a general protocol for the quantification of KYNA. The specific parameters may need to be optimized for your HPLC system and column.

-

Instrumentation and Columns:

-

HPLC system with a fluorescence or UV detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase (Isocratic):

-

A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of 35 mmol/L phosphate buffer (pH 8.0) and methanol (85:15, v/v).[8]

-

-

Detection:

-

Fluorescence: Excitation at 344 nm and emission at 398 nm.

-

UV: Detection at approximately 330-340 nm.[12]

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume (e.g., 20-50 µL) of the supernatant from the in vitro assay.

-

Run the chromatogram for a sufficient time to allow for the elution of KYNA. The retention time for KYNA is typically around 24 minutes under the conditions described above.[8]

-

Prepare a standard curve using known concentrations of KYNA to quantify the amount produced in the samples.

-

Conclusion

L-kynurenine sulfate serves as a valuable and practical precursor for the in vitro and in vivo study of kynurenic acid synthesis. Its enhanced solubility facilitates the preparation of experimental solutions without compromising its role as a substrate for kynurenine aminotransferases. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to investigate the enzymatic conversion of L-kynurenine to kynurenic acid. A thorough understanding of this process is essential for advancing our knowledge of the kynurenine pathway's role in health and disease and for the development of novel therapeutic strategies targeting this critical metabolic route.

References

- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Kynurenine and Its Derivatives in the Neuroimmune System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]

- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 5. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ≥98% (HPLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 7. Kynurenine aminotransferase III and glutamine transaminase L are identical enzymes that have cysteine S-conjugate β-lyase activity and can transaminate L-selenomethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of human brain kynurenine aminotransferases using [3H]kynurenine as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. labtest.com.br [labtest.com.br]

The Dichotomous Role of L-Kynurenine Sulfate in Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral ischemia, a primary cause of adult disability and mortality, initiates a complex biochemical cascade leading to neuronal death. The kynurenine pathway (KP), a major route of tryptophan catabolism, has emerged as a critical modulator of ischemic brain injury. This technical guide provides an in-depth analysis of the neuroprotective and, paradoxically, neurotoxic properties of L-kynurenine sulfate, a key metabolite in this pathway. We synthesize findings from preclinical studies, detailing the quantitative effects on ischemic outcomes, outlining experimental protocols, and visualizing the intricate signaling pathways involved. This document aims to equip researchers and drug development professionals with a comprehensive understanding of L-kynurenine sulfate's potential and pitfalls as a therapeutic agent in stroke.

Introduction

Ischemic stroke triggers an excitotoxic cascade, primarily mediated by the over-activation of N-methyl-D-aspartate (NMDA) receptors.[1][2] The kynurenine pathway is intrinsically linked to this process, producing both neuroprotective and neurotoxic metabolites.[2][3] One of the central molecules in this pathway is L-kynurenine (L-Kyn), which can be metabolized into the NMDA receptor antagonist, kynurenic acid (KYNA), or into the neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), an NMDA receptor agonist.[4][5] L-kynurenine itself can cross the blood-brain barrier, making systemic administration a viable strategy to modulate brain kynurenine levels.[6][7]

However, the therapeutic potential of L-kynurenine sulfate is contentious. Pre-ischemic administration has demonstrated neuroprotective effects, likely by increasing brain concentrations of the neuroprotective KYNA.[4][7] Conversely, post-ischemic treatment has been shown to exacerbate neuronal damage.[1][4][8] This guide delves into the experimental evidence to elucidate this dual role, focusing on the underlying mechanisms, including the recently identified L-kynurenine/aryl hydrocarbon receptor (AhR) pathway.[9][10]

Quantitative Data on the Effects of L-Kynurenine Sulfate in Cerebral Ischemia

The following table summarizes the key quantitative findings from preclinical studies investigating the effects of L-kynurenine sulfate on outcomes of cerebral ischemia.

| Animal Model | Ischemia Model | Treatment Protocol | Key Quantitative Findings | Reference |

| Mice | Permanent focal cerebral ischemia (distal MCA electrocoagulation) | L-kynurenine sulfate (30, 100, 300 mg/kg, i.p.) 15 min before ischemia | - 30 mg/kg: 10% decrease in infarct surface area (P<0.05)- 100 & 300 mg/kg: 24-25% reduction in infarct size (P<0.01) | [7] |

| Gerbils | Global cerebral ischemia (3-min bilateral carotid occlusion) | L-kynurenine sulfate (300 mg/kg, i.p.) 2 h before ischemia | - 40% decrease in pyramidal cell loss in the hippocampal CA1 area (P<0.01)- 77% inhibition of ischemia-induced hypermotility (P<0.001)- 50% decrease in ischemia-induced deterioration of spontaneous alternation (P<0.01) | [7] |

| Rats | Global cerebral ischemia (four-vessel occlusion) | L-kynurenine sulfate (300 mg/kg, i.p.) pre- and post-ischemia | - Pre-treatment: Decreased number of injured neurons per mm² in the cortex.- Post-treatment: Also showed a beneficial decrease in injured neurons. | [6] |

| Rats | Transient focal cerebral ischemia (distal MCAO) | L-kynurenine sulfate (300 mg/kg) administered after reperfusion | Worsened the histopathological outcome. | [1][8] |

| Mice | Transient middle cerebral artery occlusion (MCAO) | Post-ischemic L-kynurenine sulfate administration | Exacerbated acute neuronal damage. | [4] |

Experimental Protocols

Animal Models of Cerebral Ischemia

A variety of animal models are employed to simulate human ischemic stroke, with the Middle Cerebral Artery Occlusion (MCAO) model being the most common.[11][12]

-

Intraluminal Suture MCAO: This technique involves inserting a surgical filament through the internal carotid artery to block the origin of the MCA.[11] It can be used to induce either transient ischemia (by withdrawing the suture after a defined period, e.g., 30-120 minutes) or permanent occlusion.[11] This model is widely used due to its clinical relevance and the absence of a need for craniotomy.[11][12]

-

Electrocoagulation Model: This method creates a permanent focal ischemic lesion by electrocoagulating the distal middle cerebral artery.[7]

-

Global Ischemia Models (e.g., Four-Vessel Occlusion): These models, often used in rats, involve the occlusion of both vertebral and common carotid arteries to induce global cerebral ischemia.[6][13]

Administration of L-Kynurenine Sulfate

-

Route of Administration: Intraperitoneal (i.p.) injection is the most common route for systemic administration in preclinical studies.[6][7]

-

Dosage: Doses have ranged from 30 mg/kg to 300 mg/kg.[7]

-

Timing of Administration: The timing of administration is a critical variable.

Assessment of Ischemic Damage

-

Histological Analysis:

-

Infarct Volume/Area Measurement: Brains are sectioned and stained with dyes like 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The size of the infarct is then quantified.

-

Neuronal Viability Staining: Techniques such as Fluoro-Jade B or NeuN immunohistochemistry are used to identify and count surviving or degenerating neurons in specific brain regions, like the hippocampus.[6]

-

-

Behavioral Tests:

Signaling Pathways and Experimental Workflows

The Kynurenine Pathway in Cerebral Ischemia

The kynurenine pathway is the primary metabolic route for tryptophan. Following an ischemic event, the pathway is activated, leading to a shift in the balance of its neuroactive metabolites.[4][14]

Caption: The Kynurenine Pathway showing the synthesis of neuroprotective and neurotoxic metabolites.

The L-Kynurenine/Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Recent evidence suggests that L-kynurenine can act as an endogenous ligand for the aryl hydrocarbon receptor (AhR), a transcription factor.[9][10] Activation of this pathway following ischemia appears to contribute to neuronal damage.[5][9][10]

Caption: The L-Kynurenine/Aryl Hydrocarbon Receptor (AhR) signaling cascade in ischemic neurons.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of L-kynurenine sulfate in a preclinical setting.

Caption: A generalized experimental workflow for preclinical studies of L-kynurenine sulfate.

Discussion and Future Directions

The available evidence paints a complex picture of L-kynurenine sulfate's role in cerebral ischemia. The timing of administration appears to be the most critical factor determining its neuroprotective or neurotoxic effects. Pre-treatment, which likely elevates brain levels of the NMDA receptor antagonist KYNA, is associated with a reduction in ischemic damage.[4][7] In contrast, post-ischemic administration may be detrimental, potentially through the activation of the AhR pathway, which is upregulated following ischemia.[4][5][9][10]

For drug development professionals, this highlights the need for a nuanced approach. Targeting the kynurenine pathway for stroke therapy may require strategies that selectively enhance the neuroprotective branch (leading to KYNA) while inhibiting the neurotoxic branch (leading to 3-HK and QUIN) and the L-Kyn/AhR pathway.[5][14] The development of inhibitors for kynurenine-3-monooxygenase (KMO), the enzyme that shunts L-kynurenine towards the neurotoxic arm, represents a promising therapeutic strategy.[4][14]

Future research should focus on:

-

Elucidating the precise molecular mechanisms that differentiate the effects of pre- vs. post-ischemic L-kynurenine sulfate administration.

-

Investigating the therapeutic window for neuroprotective interventions targeting the kynurenine pathway.

-

Developing and testing selective KMO inhibitors in clinically relevant models of stroke.

-

Exploring the potential of combination therapies that target multiple pathways involved in ischemic brain injury.

Conclusion

L-kynurenine sulfate stands at a crossroads in the landscape of potential stroke therapeutics. While its ability to cross the blood-brain barrier and serve as a precursor to the neuroprotective kynurenic acid is advantageous, its potential to exacerbate ischemic injury through the AhR pathway when administered post-insult presents a significant hurdle. A deeper understanding of the intricate regulation of the kynurenine pathway in the ischemic brain is paramount for the successful development of novel neuroprotective strategies. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of kynurenine metabolism in the context of cerebral ischemia and to translate these findings into effective therapies.

References

- 1. Post-ischemic treatment with L-kynurenine sulfate exacerbates neuronal damage after transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ischemic Stroke and Kynurenines: Medicinal Chemistry Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Kynurenine Pathway in the Acute and Chronic Phases of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Kynurenine Pathway in the Acute and Chronic Phases of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Review on the Involvement of the Kynurenine Pathway in Stroke: Pre-clinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotection achieved in the ischaemic rat cortex with L-kynurenine sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]

- 14. Frontiers | Systematic Review on the Involvement of the Kynurenine Pathway in Stroke: Pre-clinical and Clinical Evidence [frontiersin.org]

Kynurenine Sulfate as an Aryl Hydrocarbon Receptor (AHR) Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynurenine, a key metabolite of the essential amino acid tryptophan, has emerged as a significant endogenous agonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor historically known for mediating the toxic effects of environmental pollutants like dioxins. However, recent research has unveiled its crucial role in a spectrum of physiological and pathological processes, including immune regulation, inflammation, and carcinogenesis. The activation of the AHR signaling pathway by kynurenine and its derivatives has profound implications for understanding disease pathogenesis and developing novel therapeutic strategies. This technical guide provides an in-depth overview of kynurenine sulfate as an AHR agonist, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows. While much of the literature refers to "kynurenine" or "L-kynurenine," "this compound" is commonly the salt form utilized in experimental settings for improved solubility and administration, with kynurenine being the active AHR-binding molecule.

Quantitative Data on Kynurenine-AHR Interaction

The interaction between kynurenine and the AHR has been characterized by various in vitro studies. The following table summarizes the key quantitative data regarding the potency of kynurenine as an AHR agonist. It is important to note that the affinity of kynurenine for AHR is considered moderate compared to xenobiotic ligands like TCDD.

| Ligand | Parameter | Value | Cell Line/System | Reference |

| Kynurenine | EC50 | ~13 µM | COS-1 cells (mouse AHR) | [1] |

| "Activated Kynurenine" (aged solution) | EC50 | 5 nM | COS-1 cells (mouse AHR) | [1] |

| Kynurenic Acid | Activity | Low AHR induction | Not specified | [1] |

| FICZ (a potent endogenous AHR ligand) | EC50 | 36 pM | COS-1 cells (mouse AHR) | [1] |

Note: "Activated kynurenine" refers to the observation that kynurenine solutions, upon storage, can form more potent AHR-activating derivatives through spontaneous condensation.[1] This suggests that kynurenine may act as a pro-ligand, with its metabolites or derivatives being the ultimate high-affinity AHR activators.

AHR Signaling Pathway Activated by Kynurenine

Upon entering the cell, kynurenine binds to the cytosolic AHR, which is part of a protein complex including heat shock protein 90 (HSP90). Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AHR-ligand complex into the nucleus. In the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.

Key downstream target genes of the kynurenine-AHR signaling pathway include:

-

Cytochrome P450 enzymes (CYP1A1, CYP1B1): These enzymes are involved in the metabolism of both xenobiotics and endogenous compounds.[2][3]

-

Indoleamine 2,3-dioxygenase (IDO1): The enzyme responsible for the conversion of tryptophan to kynurenine, creating a positive feedback loop.[2][4]

-

Transforming growth factor-beta (TGF-β): A cytokine with pleiotropic effects on cell growth, differentiation, and immune responses.[4]

The kynurenine-AHR axis also cross-talks with other critical signaling pathways, such as NF-κB and Nrf2, further modulating inflammatory and antioxidant responses.[4][5]

References

- 1. Trace derivatives of kynurenine potently activate the aryl hydrocarbon receptor (AHR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kynurenine-Induced Aryl Hydrocarbon Receptor Signaling in Mice Causes Body Mass Gain, Liver Steatosis, and Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties and Characterization of Kynurenine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Kynurenine sulfate is the sulfate salt of L-kynurenine, a crucial intermediate in the catabolism of the essential amino acid L-tryptophan via the kynurenine pathway. This pathway is the primary route of tryptophan degradation in mammals and produces a cascade of neuroactive and immunomodulatory metabolites. Due to its role as a precursor to both the neuroprotective kynurenic acid and the neurotoxic quinolinic acid, and its own activity as an endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), L-kynurenine and its derivatives are of significant interest in diverse fields of research, including neurobiology, immunology, and oncology. This technical guide provides a comprehensive overview of the physicochemical properties of L-kynurenine sulfate, detailed experimental protocols for its characterization, and a visual representation of its key signaling pathways.

Physicochemical Properties

L-Kynurenine sulfate is a light yellow crystalline solid. Its properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | (S)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfate | |

| Synonyms | L-Kynurenine sulfate salt, L-2-Amino-3-(2-aminobenzoyl)propionic acid sulfate salt | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₃ · H₂SO₄ (Anhydrous) C₁₀H₁₆N₂O₈S (Monohydrate) | ,[1] |

| Molecular Weight | 306.29 g/mol (Anhydrous) 324.31 g/mol (Monohydrate) | ,[2] |

| Melting Point | 196 °C (with decomposition) | |

| Appearance | Light yellow crystalline solid | |

| Solubility | Water: Very poorly soluble (0.4 g/100 mL at 20°C) 0.5 M HCl: 50 mg/mL Ethanol: ≥ 2 mg/mL (for L-Kynurenine-d4) DMSO: ≥ 1 mg/mL (for L-Kynurenine-d4) DMF: ≥ 0.5 mg/mL (for L-Kynurenine-d4) | [3],[4] |

| Storage Conditions | -20°C or <-15°C, protected from light and moisture | [1], |

Spectroscopic Characterization

UV-Vis Spectroscopy

The UV-Vis spectrum of kynurenine exhibits characteristic absorption maxima that are useful for its detection and quantification.

-

Absorption Maxima (λmax): 228 nm, 256 nm, 368 nm.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in D₂O, pH 7.4): Characteristic peaks for the protons of L-kynurenine are observed. The aromatic protons appear in the downfield region, while the aliphatic protons of the amino acid backbone are found more upfield.[6]

¹³C NMR (in D₂O, pH 7.4): The carbon spectrum shows distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the butanoic acid chain.[6]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of kynurenine.

-

Q1/Q3 Ion Transitions for Multiple Reaction Monitoring (MRM): 209.1/94.1.[7]

-

Fragmentation: The fragmentation of protonated kynurenine in tandem mass spectrometry (MS/MS) involves characteristic losses, providing structural information.[8]

Experimental Protocols

Synthesis and Purification

While a variety of methods exist for the synthesis of kynurenine derivatives, a common approach for the preparation of L-kynurenine involves the ozonolysis of L-tryptophan. The resulting L-kynurenine can then be converted to the sulfate salt.

Synthesis of L-Kynurenine via Ozonolysis of L-Tryptophan (Adapted from literature):

-

Dissolution: Dissolve L-tryptophan in a suitable solvent system, such as aqueous formic acid.

-

Ozonolysis: Cool the solution to a low temperature (e.g., -78°C) and bubble ozone gas through the mixture until the starting material is consumed (monitored by TLC or HPLC).

-

Work-up: Quench the reaction with a reducing agent, such as dimethyl sulfide, to decompose the ozonide.

-

Purification: The crude L-kynurenine can be purified by crystallization or chromatography.

-

Salt Formation: To obtain L-kynurenine sulfate, dissolve the purified L-kynurenine in an appropriate solvent and add a stoichiometric amount of sulfuric acid. The sulfate salt will precipitate and can be collected by filtration, washed, and dried.

Purification of Kynurenine Sulfate:

-

Recrystallization: Recrystallize the crude L-kynurenine sulfate from a suitable solvent system, such as aqueous ethanol, to obtain a purified crystalline product.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the quantification of this compound in biological samples.

-

Column: A reversed-phase C18 column is commonly employed. For instance, a SinoChrom ODS-BP C18 column (4.6 × 150 mm, 4.5 µm).

-

Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase consists of an aqueous buffer with an organic modifier. For example, 15 mmol/L sodium acetate acetic acid solution containing 5% acetonitrile (pH 4.8).

-

Flow Rate: A flow rate of 1.0 mL/min is often used.

-

Detection: UV detection at one of the absorption maxima of kynurenine, such as 225 nm or 360 nm, is common.,

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity for the analysis of this compound, particularly in complex biological matrices.

-

Chromatography: Similar HPLC conditions as described above are used to separate kynurenine from other components.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Analysis: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The transition of the precursor ion (m/z 209.1 for kynurenine) to a specific product ion (e.g., m/z 94.1) is monitored for quantification.[7]

-

Sample Preparation: For biological samples like plasma or serum, a protein precipitation step (e.g., with acetonitrile) is usually required, followed by centrifugation and supernatant analysis.[7]

Signaling Pathways and Biological Relevance

The Kynurenine Pathway

L-kynurenine is a central metabolite in the kynurenine pathway, the major route of tryptophan degradation. This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling

L-kynurenine is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The activation of AhR by kynurenine has been implicated in immune regulation and other physiological processes.

Caption: Kynurenine-mediated Aryl Hydrocarbon Receptor (AhR) Signaling.

Experimental Workflow

A typical experimental workflow for the characterization and analysis of this compound is depicted below.

Caption: General Experimental Workflow for this compound.

Conclusion

This technical guide provides essential information on the physicochemical properties, characterization, and biological context of L-kynurenine sulfate. The detailed protocols and visual representations of key pathways are intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development. A thorough understanding of the properties and analytical methods for this compound is critical for advancing our knowledge of the kynurenine pathway's role in health and disease and for the development of novel therapeutic strategies targeting this important metabolic route.

References

- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmse000172 L-Kynurenine at BMRB [bmrb.io]

- 3. High performance liquid chromatography electrospray ionization tandem mass spectrometry (HPLC-ESI-MS-MS) for the quantification of L-kynurenine and indole-3-acetic acid in grape must by isotope dilution assay | VITIS - Journal of Grapevine Research [ojs.openagrar.de]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A study of kynurenine fragmentation using electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kynurenine | C10H12N2O3 | CID 161166 - PubChem [pubchem.ncbi.nlm.nih.gov]

Endogenous production of kynurenine and its regulation

An In-depth Technical Guide to the Endogenous Production and Regulation of Kynurenine

Introduction

The kynurenine pathway (KP) is the principal metabolic route for tryptophan (Trp) degradation in mammals, accounting for over 95% of its catabolism.[1][2] This complex and highly regulated pathway is not only crucial for generating essential molecules like nicotinamide adenine dinucleotide (NAD+), a vital cellular coenzyme for redox reactions, but also produces a variety of neuroactive and immunomodulatory metabolites collectively known as kynurenines.[1][3] The dysregulation of the kynurenine pathway has been implicated in a wide range of pathologies, including neurodegenerative disorders, psychiatric illnesses, autoimmune diseases, and cancer.[4][5][6] Consequently, understanding the endogenous production of kynurenine and its intricate regulatory mechanisms is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a detailed technical overview of the core pathway, its regulation, quantitative data, and key experimental protocols.

The Core Kynurenine Production Pathway

The conversion of tryptophan to kynurenine is the first and rate-limiting step of the KP. This process is primarily catalyzed by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO), which exists in two isoforms, IDO1 and IDO2.[3][7]

-

Tryptophan 2,3-dioxygenase (TDO): Predominantly expressed in the liver, TDO is responsible for the majority of systemic tryptophan degradation under normal physiological conditions.[1][8]

-

Indoleamine 2,3-dioxygenase 1 (IDO1): Found in various extrahepatic tissues and immune cells, such as macrophages and dendritic cells, IDO1 expression is typically low but is strongly induced by pro-inflammatory stimuli.[7][9]

-

Indoleamine 2,3-dioxygenase 2 (IDO2): The regulation and overall contribution of IDO2 to kynurenine production are still being fully elucidated.[10]

These enzymes catalyze the oxidative cleavage of the indole ring of tryptophan to produce N-formylkynurenine. This unstable intermediate is then rapidly hydrolyzed by formamidase to form the stable central metabolite of the pathway, L-kynurenine (Kyn) .[8]

From this crucial junction, the pathway bifurcates into two main branches:

-

The Kynurenic Acid (KYNA) Branch: Kynurenine can be transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA), which is generally considered neuroprotective.[5][11]

-

The Quinolinic Acid (QUIN) Branch: Alternatively, kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine (3-HK).[12][13] This branch leads to the production of several neuroactive and potentially neurotoxic metabolites, including 3-hydroxyanthranilic acid (3-HAA) and the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN).[5][14] Ultimately, this branch culminates in the de novo synthesis of NAD+.[3]

Regulation of Endogenous Kynurenine Production

The production of kynurenine is tightly controlled, primarily through the regulation of the rate-limiting enzymes IDO1 and TDO2.

3.1 Regulation of IDO1 IDO1 is considered the primary immunoregulatory enzyme of the pathway. Its expression is strongly induced at the transcriptional level by pro-inflammatory cytokines, with Interferon-gamma (IFN-γ) being the most potent inducer.[7][9] Other cytokines like TNF-α and IL-6 can also modulate IDO1 activity.[9][15] This induction in immune cells, particularly antigen-presenting cells (APCs), leads to localized tryptophan depletion and an accumulation of kynurenines.[16] These effects create an immunosuppressive microenvironment by inhibiting T-cell proliferation and promoting the generation of regulatory T-cells (Tregs).[1][9]

3.2 Regulation of TDO2 TDO2 activity is primarily regulated by its substrate, L-tryptophan , and by glucocorticoid hormones such as cortisol .[7][8] High levels of tryptophan activate and stabilize the TDO2 enzyme, while glucocorticoids induce its gene expression.[8] This positions TDO2 as a key regulator of systemic tryptophan homeostasis in response to dietary intake and stress.

3.3 The Kynurenine/Tryptophan Ratio The ratio of kynurenine to tryptophan (Kyn/Trp) in circulation is widely used as a reliable biomarker for the in vivo activity of IDO1 and TDO2.[17][18] An elevated Kyn/Trp ratio often indicates immune activation and increased inflammatory states, reflecting the induction of IDO1.[6][19]

Data Presentation: Quantitative Analysis of Kynurenine Pathway Metabolites

The baseline concentrations of kynurenine and related metabolites can vary based on physiological and pathological conditions. The following table summarizes typical concentrations found in human plasma or serum from healthy individuals.

| Metabolite | Mean Concentration (μmol/L) | Concentration Range (μmol/L) | Reference(s) |

| L-Tryptophan (Trp) | 64.2 | 40 - 90 | [20][21] |

| L-Kynurenine (Kyn) | 2.0 | 1.5 - 2.5 | [17][20] |

| Kynurenic Acid (KYNA) | 0.04 | 0.02 - 0.06 | [22] |

| 3-Hydroxykynurenine (3-HK) | ~0.04 | 0.02 - 0.08 | [22] |

| Anthranilic Acid (AA) | Not typically reported | - | |

| Quinolinic Acid (QUIN) | ~0.30 | 0.1 - 0.5 | [21] |

| Ratio | |||

| Kyn/Trp Ratio | ~0.031 | 0.02 - 0.04 | [17][20] |

Note: Concentrations are approximate and can vary significantly between individuals and analytical methods.

Experimental Protocols

Accurate measurement of kynurenine pathway metabolites and enzyme activity is critical for research. Below are outlines of standard methodologies.

5.1 Protocol: Measurement of Tryptophan and Kynurenine in Plasma by LC-MS/MS

This protocol describes a common method for quantifying Trp and Kyn using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[17][22]

1. Materials and Reagents:

-

Human plasma (collected in EDTA or heparin tubes)

-

Internal Standards (IS): Deuterated Tryptophan (e.g., Trp-d5) and Kynurenine (e.g., Kyn-d4)

-

Protein Precipitation Agent: Trichloroacetic acid (TCA) or trifluoroacetic acid (TFA)[17]

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water

-

Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile

-

LC Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18)[22][23]

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add internal standards (e.g., 10 µL of a Trp-d5/Kyn-d4 mix).

-

Vortex briefly to mix.

-

Add 20 µL of 30% (w/v) TCA to precipitate proteins.[17]

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.[23]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).

-

Injection Volume: 5-10 µL.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analytes, and then re-equilibrate.

-

MRM Transitions (Example):

-

Tryptophan: Q1 205.1 -> Q3 188.1

-

Kynurenine: Q1 209.1 -> Q3 192.1

-

Trp-d5 (IS): Q1 210.1 -> Q3 192.1

-

Kyn-d4 (IS): Q1 213.1 -> Q3 196.1

-

4. Data Analysis:

-

Quantify peak areas for each analyte and its corresponding internal standard.

-

Generate a standard curve using known concentrations of Trp and Kyn spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Calculate the concentration of Trp and Kyn in the unknown samples by interpolating from the standard curve. Calculate the Kyn/Trp ratio.

5.2 Protocol: IDO1/TDO2 Enzyme Activity Assay

This assay measures the enzymatic conversion of Trp to N-formylkynurenine (which is then converted to kynurenine) in cell lysates or with purified enzymes.[24][25]

1. Materials and Reagents:

-

Cell or tissue lysate expressing IDO1 or TDO2.

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.

-

Reaction Mixture Components:

-

L-Tryptophan (substrate)

-

Ascorbic Acid (reducing agent)

-

Methylene Blue (cofactor)

-

Catalase (to remove H2O2)

-

-

Reaction Stop Solution: 30% (w/v) Trichloroacetic acid (TCA).

-

Detection Reagent: Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection of kynurenine.[26]

2. Assay Procedure:

-

Prepare the reaction mixture in the assay buffer containing ascorbate, methylene blue, and catalase.

-

Add cell lysate (containing a known amount of total protein) to a microplate well.

-

Initiate the reaction by adding L-tryptophan to the wells.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to ensure the complete hydrolysis of N-formylkynurenine to kynurenine.[24]

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate.

-

Add Ehrlich's reagent and incubate for 10 minutes at room temperature to allow color development (a yellow product is formed with kynurenine).

-

Read the absorbance at 492 nm using a microplate reader.[26]

3. Data Analysis:

-

Prepare a standard curve with known concentrations of kynurenine.

-

Calculate the amount of kynurenine produced in each sample.

-

Express enzyme activity as the amount of kynurenine produced per unit of time per milligram of protein (e.g., nmol/hr/mg protein).

Conclusion

The endogenous production of kynurenine is a critical metabolic nexus that links dietary amino acid metabolism with the immune system and neurological function. The pathway's rate-limiting enzymes, IDO1 and TDO2, serve as key regulatory hubs that respond to immunological, hormonal, and substrate-level cues. The ability to accurately quantify kynurenine pathway metabolites and enzyme activities is essential for advancing our understanding of numerous diseases and for the development of novel therapeutic strategies. The methodologies and data presented in this guide provide a robust framework for professionals engaged in this dynamic and rapidly evolving field of research.

References

- 1. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]

- 2. figshare.le.ac.uk [figshare.le.ac.uk]

- 3. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vjneurology.com [vjneurology.com]

- 5. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The kynurenine system and immunoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitation of tryptophan and kynurenine in human plasma using 4-vinylphenylboronic acid column by capillary electrochromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Activation of the Kynurenine Pathway in Human Malignancies Can Be Suppressed by the Cyclin-Dependent Kinase Inhibitor Dinaciclib [frontiersin.org]

- 20. scispace.com [scispace.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for L-Kynurenine Sulfate Administration in Mouse Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-kynurenine (L-KYN) is a pivotal metabolite in the tryptophan degradation pathway, known as the kynurenine pathway (KP).[1][2] The KP is a major route for tryptophan catabolism and generates several neuroactive and immunomodulatory metabolites.[3][4][5][6] Dysregulation of this pathway has been implicated in a range of conditions, including neurodegenerative diseases, immune-related disorders, and cancer.[5][7] L-kynurenine sulfate is a commonly used salt of L-kynurenine for in vivo studies in animal models, particularly mice, to investigate the physiological and pathological roles of the kynurenine pathway. Systemic administration of L-kynurenine sulfate leads to a rapid increase in its levels and its downstream metabolites, including kynurenic acid (KYNA) and 3-hydroxykynurenine (3-HK).[1][8] These application notes provide detailed protocols and compiled data from various mouse studies to guide researchers in designing and executing experiments involving L-kynurenine sulfate administration.

Data Presentation: Quantitative Effects of L-Kynurenine Sulfate Administration

The following tables summarize the quantitative data from key experimental studies investigating the effects of L-kynurenine sulfate administration in mouse models.

Table 1: Effects of L-Kynurenine Sulfate on Behavioral Parameters in C57Bl/6j Mice

| Parameter | Dosage and Administration | Key Outcome | Result | p-value | Reference |

| Ambulatory Activity | 300 mg/kg, i.p., single dose | Total distance moved | No significant difference | p = 0.91 | [1] |

| Resting time | Significantly elevated | p = 0.032 | [1] | ||

| Movement Velocity | 300 mg/kg, i.p., single dose | Average speed | Significantly elevated | p < 0.001 | [1] |

| Maximal speed | Significantly elevated | p < 0.001 | [1] | ||

| Anxiety-like Behavior (Open Field) | 300 mg/kg, i.p., single dose | Preference for central zone | Significantly diminished | Not specified | [1] |

| Number of rearings | Significantly diminished | p < 0.001 | [1] | ||

| Stereotypy | 300 mg/kg, i.p., single dose | Time spent in stereotyped grooming and freezing | Significantly elevated | p < 0.001 | [1] |

| Object Recognition Memory | 300 mg/kg, i.p., single dose | Preference for novel object | Impaired performance | Not specified | [1] |

Table 2: Effects of L-Kynurenine Sulfate in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Treatment Group | Dosage and Administration | Key Outcome | Result | p-value | Reference |

| Prophylactic L-Kynurenine | 200 mg/kg, i.p., once daily for 10 days, starting on day 1 | Mean EAE Disease Score | Significantly lower scores, prevented severe disease course | p < 0.0001 | [7][9] |

| Therapeutic L-Kynurenine | 200 mg/kg, i.p., once daily for 10 days, starting at disease onset | Mean EAE Disease Score | No significant decrease until day 36, then significantly reduced relapse | p = 0.4463 (until day 36), p = 0.0479 (after day 36) | [9] |

Table 3: Effects of L-Kynurenine Sulfate on Physiological Parameters in Mice

| Parameter | Dosage and Administration | Key Outcome | Result | p-value | Reference |

| Cerebral Blood Flow (CBF) | 300 mg/kg, i.p., single dose | CBF transients | Induced transient hypoperfusion events of 22 ± 6% | Not specified | [10][11] |

| Mean Arterial Blood Pressure (MABP) | 300 mg/kg, i.p., single dose | MABP | No significant difference compared to control | Not specified | [10][11] |

| Body Mass | ~16.7 mg/kg/day in diet for 20 weeks | Body mass gain | 15% more than control diet | Not specified | [12] |

| Plasma Glucose | ~16.7 mg/kg/day in diet for 20 weeks | Fasting plasma glucose | Higher levels | Not specified | [12] |

| Plasma Insulin | ~16.7 mg/kg/day in diet for 20 weeks | Fasting plasma insulin | Lower levels | Not specified | [12] |

| Osteoblast Numbers | 10 mg/kg/day, i.p., 5 days/week for 4 weeks | Osteoblast number and surface | Decreased | Not specified | [13] |

| Plasma L-Kynurenine Levels | 150 mg/kg in diet for 10 weeks | Plasma L-Kynurenine | Significant increase | p = 0.0028 | [14] |

| 100 mg/kg, oral gavage, single dose | Maternal plasma kynurenine | Significantly elevated | p < 0.01 | [8] | |

| Fetal plasma kynurenine | Significant increase | p < 0.001 | [8] | ||

| Fetal brain kynurenine | 10-fold higher than control | Not specified | [8] |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of L-Kynurenine Sulfate for Behavioral Studies

-

Objective: To investigate the effects of acute systemic L-kynurenine sulfate administration on behavior in mice.

-

Materials:

-

L-Kynurenine sulfate salt (e.g., Sigma-Aldrich #K3750)

-

5% NaOH solution

-

0.2 M Phosphate Buffer (PB), pH 7.4

-

Sterile syringes and needles (27-30 gauge)

-

C57Bl/6j mice

-

-

Procedure:

-

Preparation of L-Kynurenine Sulfate Solution:

-

Dissolve L-kynurenine sulfate in 5% NaOH and 0.2 M phosphate buffer (PB) to the desired concentration (e.g., for a 300 mg/kg dose in a 25g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).[1] The final pH should be adjusted to 7.4.

-

-

Vehicle Control:

-

Prepare a vehicle solution consisting of the same volume of 0.2 M PB, with the pH adjusted to 7.4.[1]

-

-

Administration:

-

Administer the prepared L-kynurenine sulfate solution or vehicle control via intraperitoneal (i.p.) injection.

-

The timing of administration relative to behavioral testing is crucial. For example, administer the solution 2 hours prior to behavioral tasks or 3 hours before histological experiments.[1]

-

-

Behavioral Testing:

-

Conduct behavioral tests such as the open field test for general ambulatory activity and anxiety-like behavior, and the object recognition test for memory assessment.

-

-

Protocol 2: Prophylactic and Therapeutic Administration of L-Kynurenine Sulfate in an EAE Mouse Model

-